

Application Notes and Protocols: Fgfr4-IN-8 in Metabolic Disease Research

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Compound of Interest

Compound Name: *Fgfr4-IN-8*

Cat. No.: *B15141972*

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Introduction

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical regulator of metabolic homeostasis, with its signaling pathway intricately involved in bile acid, lipid, and glucose metabolism.[1][2][3] Predominantly expressed in the liver, FGFR4 and its primary ligand, FGF19 (FGF15 in rodents), form a key signaling axis that governs metabolic processes.[1][4] Dysregulation of the FGF19-FGFR4 pathway is implicated in the pathophysiology of various metabolic diseases, including nonalcoholic steatohepatitis (NASH), hyperlipidemia, and insulin resistance.

Fgfr4-IN-8 is a potent and selective small molecule inhibitor of FGFR4 kinase activity. These application notes provide an overview of the utility of **Fgfr4-IN-8** in studying the role of FGFR4 in metabolic diseases and offer detailed protocols for its use in key experiments.

Mechanism of Action

The FGF19-FGFR4 signaling pathway plays a central role in a negative feedback loop that regulates bile acid synthesis. Following postprandial bile acid release, FGF19 is secreted from the ileum, travels to the liver, and binds to the FGFR4/ β -Klotho complex on hepatocytes. This binding event activates the FGFR4 kinase domain, initiating downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which ultimately suppress the expression of Cholesterol 7 α -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

Fgfr4-IN-8 acts as an ATP-competitive inhibitor of the FGFR4 kinase domain, effectively blocking the autophosphorylation of the receptor and the subsequent downstream signaling events. By inhibiting FGFR4, **Fgfr4-IN-8** is expected to increase CYP7A1 expression and bile acid synthesis. The resulting alterations in the bile acid pool can have pleiotropic effects on lipid and glucose metabolism.

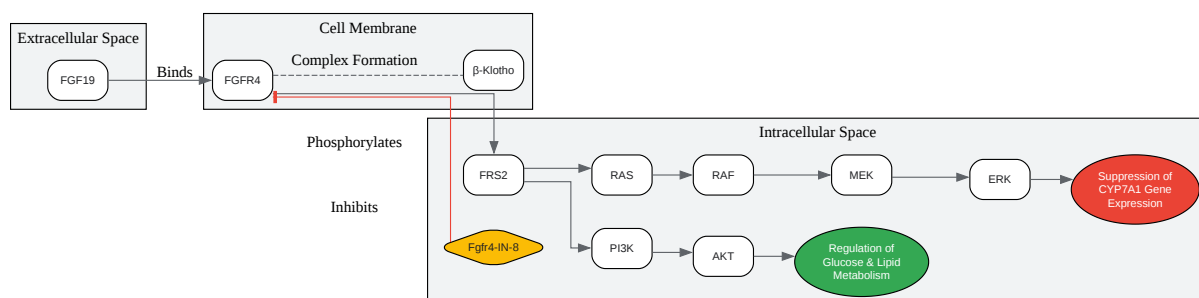
Data Presentation

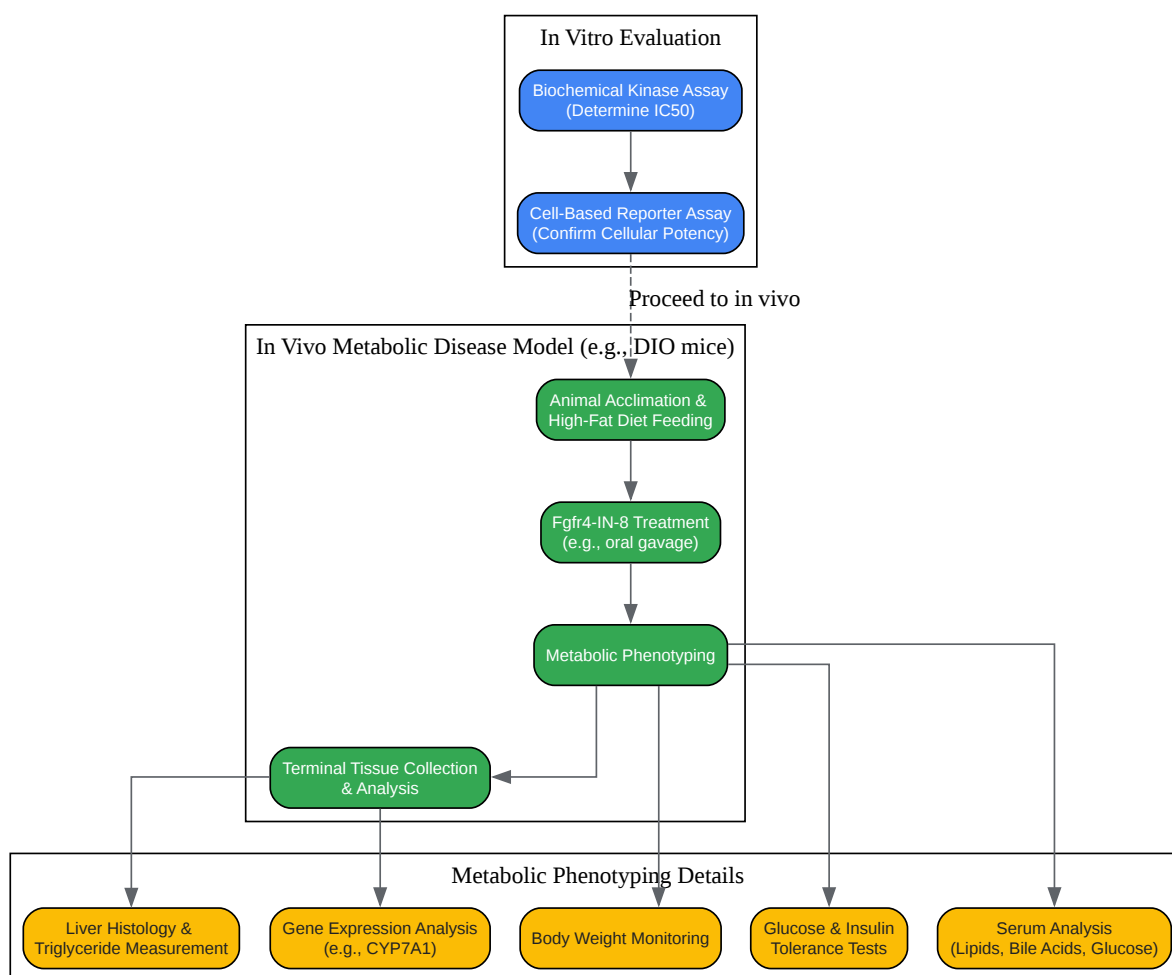
The following tables summarize the expected quantitative effects of **Fgfr4-IN-8** treatment in preclinical models of metabolic disease, based on the known consequences of FGFR4 inhibition.

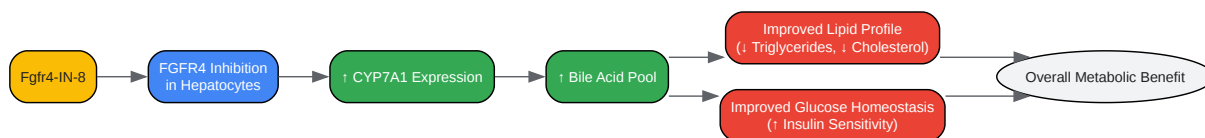
Table 1: Expected Effects of **Fgfr4-IN-8** on Key Metabolic Parameters in a Diet-Induced Obesity Mouse Model

Parameter	Expected Change with Fgfr4-IN-8	Rationale
Bile Acid Metabolism		
Serum Bile Acids	↑	Inhibition of the FGF19-FGFR4 negative feedback loop on bile acid synthesis.
Hepatic CYP7A1 mRNA	↑	De-repression of the gene encoding the rate-limiting enzyme in bile acid synthesis.
Lipid Metabolism		
Serum Triglycerides	↓	Increased bile acid pool can enhance lipid clearance.
Serum Cholesterol	↓	Increased conversion of cholesterol to bile acids.
Hepatic Triglyceride Content	↓	Reduced lipogenesis and increased fatty acid oxidation.
Glucose Metabolism		
Fasting Blood Glucose	↓	Improved insulin sensitivity.
Glucose Tolerance	Improved	Enhanced glucose disposal.
Insulin Sensitivity	Improved	Modulation of hepatic glucose production and peripheral glucose uptake.
Body Weight		
Body Weight Gain	↓	Increased energy expenditure and reduced fat accumulation.

Mandatory Visualizations







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References

- 1. Fibroblast Growth Factor Receptor 4 (FGFR4) Deficiency Improves Insulin Resistance and Glucose Metabolism under Diet-induced Obesity Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR4 Links Glucose Metabolism and Chemotherapy Resistance in Breast Cancer - ProQuest [proquest.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. promega.com [promega.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Fgfr4-IN-8 in Metabolic Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141972#fgfr4-in-8-application-in-metabolic-disease-research]

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